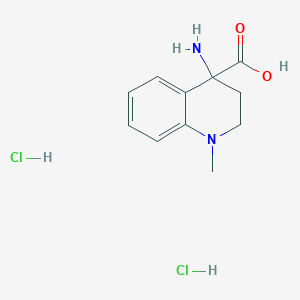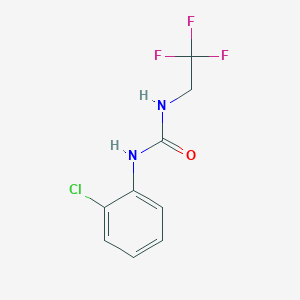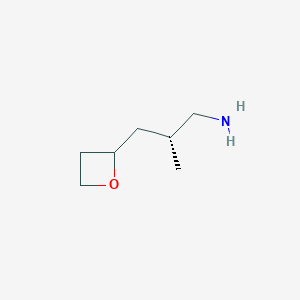
4-氨基-1-甲基-1,2,3,4-四氢喹啉-4-甲酸二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives, including 4-Amino-1-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid dihydrochloride, often employs methods such as the Pictet-Spengler reaction, Bischler-Napieralski reactions, and more contemporary approaches like enyne metathesis, [2 + 2 + 2] cycloaddition, and Diels-Alder reactions. These methods facilitate the construction of the tetrahydroquinoline core and its functionalization at various positions, allowing for the synthesis of a wide range of derivatives with potential biological activities (Kotha, Deodhar, & Khedkar, 2014).
Molecular Structure Analysis
Tetrahydroquinoline derivatives exhibit a wide range of molecular configurations due to their ability to undergo various structural modifications. X-ray crystallography and NMR studies have provided insights into the stereochemistry and conformational preferences of these molecules, facilitating the understanding of their biological interactions and properties (Rudenko et al., 2012).
Chemical Reactions and Properties
The reactivity of tetrahydroquinoline derivatives is influenced by their functional groups, allowing for a variety of chemical transformations. For example, the presence of amino and carboxylic acid groups enables reactions such as decarboxylation, amide formation, and the synthesis of peptide derivatives, expanding the utility of these compounds in synthetic organic chemistry and drug development (Gopalan et al., 2011).
Physical Properties Analysis
The physical properties of tetrahydroquinoline derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry. These properties can be tailored through structural modifications, enabling the optimization of drug-like characteristics for potential therapeutic agents (Yamuna et al., 2010).
Chemical Properties Analysis
Tetrahydroquinoline derivatives exhibit a range of chemical properties, including acidity/basicity, reactivity towards nucleophiles and electrophiles, and redox characteristics. These properties are essential for the interaction of these compounds with biological targets, influencing their pharmacological activity and potential as therapeutic agents (Kawashima et al., 1979).
科学研究应用
衍生物合成和表征
研究人员已经探索了各种四氢喹啉化合物的衍生物,强调它们的结构表征。这些衍生物,如甲酯盐酸盐、N-羧酸酐、N-乙酰衍生物和二氧哌嗪,通过元素分析、核磁共振光谱、旋光度和X射线衍射等方法进行合成和表征,突显了该化合物在合成化学中的多功能性 (Jansa, Macháček, & Bertolasi, 2006)。
结构分析和合成
通过合成和分子结构分析进一步研究了化合物的结构复杂性。例如,通过X射线分析合成甲基四氢喹啉-4-羧酸酯及其结构阐明,可以深入了解该化合物在各种化学应用中的潜力 (Rudenko等,2013)。
化学转化和生物碱合成
该化合物还在生物碱结构的合成和羧酸转化为羧酰胺中发挥作用。铌五氯化物用于在温和条件下将羧酸转化为羧酰胺,促进四氢异喹啉生物碱结构的合成 (Nery, Ribeiro, & Lopes, 2003)。
合成技术和分子多样性
采用先进的合成技术,如C(sp3)-H活化/电环化策略,可制备二氢异喹啉,突显了该化合物在创新合成方法中的作用,并有助于分子多样性的贡献 (Chaumontet, Piccardi, & Baudoin, 2009)。
作用机制
Target of Action
It is structurally similar to 1,2,3,4-tetrahydroisoquinoline, which is known to interact with dopaminergic neurons .
Mode of Action
Based on its structural similarity to 1,2,3,4-tetrahydroisoquinoline, it may interact with its targets in a similar manner . For instance, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), an endogenous monoamine, prevents the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP+) and other endogenous neurotoxins .
Biochemical Pathways
1,2,3,4-tetrahydroisoquinoline and its derivatives have been shown to influence dopaminergic pathways .
Result of Action
Compounds with similar structures, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been shown to demonstrate neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
属性
IUPAC Name |
4-amino-1-methyl-2,3-dihydroquinoline-4-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c1-13-7-6-11(12,10(14)15)8-4-2-3-5-9(8)13;;/h2-5H,6-7,12H2,1H3,(H,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKHDGDTKDRUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B2488660.png)



![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide](/img/structure/B2488666.png)
![Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]](/img/structure/B2488667.png)
![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]azepan-2-one](/img/structure/B2488668.png)


![(E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2488673.png)
![4-[(2-chlorophenyl)methyl]-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2488675.png)
![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2488676.png)
